LOXL2 Enzyme Inhibition: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide vs. Chlorophenyl Analog
In LOXL2 enzyme inhibition assays, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide demonstrates measurable but substantially weaker inhibitory activity compared to its 3-chlorophenyl-substituted analog, N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide. This direct structure-activity comparison highlights the critical role of the N-aryl substituent in dictating target engagement [1].
| Evidence Dimension | LOXL2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide: IC50 = 75.1 nM |
| Quantified Difference | 2.66-fold weaker inhibition (200 nM vs 75.1 nM) |
| Conditions | Recombinant human LOXL2 amine oxidase activity assay; Amplex Red fluorescence detection; 20-hour incubation at room temperature |
Why This Matters
This direct quantitative comparison enables researchers to select the appropriate compound for structure-activity relationship (SAR) studies, with the chlorophenyl analog providing stronger LOXL2 engagement while the unsubstituted phenyl compound offers a distinct control for probing N-aryl substituent effects.
- [1] BindingDB. BDBM469077: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide LOXL2 inhibition data (US10807974, Example 96). IC50 = 200 nM. View Source
- [2] BindingDB. BDBM461421: N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide LOXL2 inhibition data (US10774069, Compound 1). IC50 = 75.1 nM. View Source
